N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole.
Preparation Methods
The synthesis of N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The thiazole ring can be introduced through a reaction with appropriate thioamide precursors. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety allows it to bind with high affinity to these targets, leading to the modulation of various biochemical pathways. This compound can inhibit or activate specific enzymes, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide can be compared with other indole derivatives such as:
N-(1H-indol-6-yl)benzylpyridine-2,3-diamine: This compound also contains an indole moiety and has similar biological activities.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological functions.
The uniqueness of this compound lies in its specific combination of the indole and thiazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13N3OS |
---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H13N3OS/c1-8-13(16-9(2)19-8)14(18)17-11-4-3-10-5-6-15-12(10)7-11/h3-7,15H,1-2H3,(H,17,18) |
InChI Key |
BQZAUBIWZIGOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)NC2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
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